Technical Monograph: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Technical Monograph: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Topic: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile chemical structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
A Versatile Scaffold for ATP-Competitive Kinase Inhibitor Discovery
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 30929-67-0) represents a critical "privileged structure." This scaffold serves as a bifunctional building block, primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines —isosteres of the purine bases adenine and guanine.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthetic accessibility, structural characterization, and its pivotal role as a precursor for ATP-competitive inhibitors targeting kinases (e.g., BTK, JAK) and phosphodiesterases.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The core structure features a pyrazole ring substituted at the N1 position with a lipophilic cyclopentyl group. The C4-cyano and C5-amino motifs provide an "ortho-amino nitrile" arrangement, a classic handle for annulation reactions.
| Property | Specification |
| IUPAC Name | 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile |
| CAS Number | 30929-67-0 |
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128–132 °C (Typical range for this class) |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic due to cyclopentyl ring) |
| H-Bond Donors | 1 (Primary amine, -NH₂) |
| H-Bond Acceptors | 3 (Nitrile N, Pyrazole N2, Amine N) |
Structural Significance[1][5]
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Cyclopentyl Moiety: Provides hydrophobic bulk, often targeting the ribose-binding pocket or hydrophobic region I/II in kinase active sites. It modulates solubility and membrane permeability compared to planar aryl substituents.
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Ortho-Amino Nitrile: This vicinal arrangement is highly reactive toward cyclocondensation with carbon electrophiles (formamide, urea, amidines) to generate fused bicyclic systems.
Synthetic Framework & Mechanism
The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile follows a regioselective cyclocondensation strategy. The standard protocol involves the reaction of cyclopentylhydrazine with (ethoxymethylene)malononitrile .
Reaction Mechanism
The reaction proceeds via a Michael addition-elimination sequence followed by an intramolecular Thorpe-Ziegler type cyclization.
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Nucleophilic Attack: The terminal nitrogen (
) of cyclopentylhydrazine attacks the electrophilic -carbon of (ethoxymethylene)malononitrile, displacing ethanol. -
Intermediate Formation: Formation of the hydrazone intermediate.
-
Cyclization: The internal nitrogen (substituted with cyclopentyl) attacks one of the nitrile groups.
-
Tautomerization: An imine-enamine tautomerization yields the stable aromatic 5-aminopyrazole.
Visualization of Synthesis Pathway
Caption: Regioselective synthesis of the 5-amino-pyrazole core via condensation of hydrazine and alkylidene malononitrile.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile on a 10 mmol scale.
Materials
-
Cyclopentylhydrazine hydrochloride (1.37 g, 10 mmol)
-
(Ethoxymethylene)malononitrile (1.22 g, 10 mmol)
-
Triethylamine (Et₃N) (2.1 mL, 15 mmol)
-
Ethanol (Absolute, 20 mL)
Methodology
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclopentylhydrazine HCl in Ethanol (20 mL).
-
Neutralization: Add Triethylamine dropwise at room temperature. A white precipitate (Et₃N·HCl) may form; this is normal.
-
Addition: Add (Ethoxymethylene)malononitrile in one portion. The solution typically turns yellow.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (EMMN) should disappear, and a new fluorescent spot (Product, R_f ~ 0.4) should appear.[1]
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product precipitates upon cooling, filter the solid and wash with cold ethanol.
-
Option B (Extraction): If no precipitate forms, concentrate the solvent in vacuo. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from minimal hot Ethanol or Ethanol/Water (9:1) to yield pale yellow crystals.
Analytical Validation (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.65 (s, 1H, Pyrazole C3-H) – Diagnostic singlet.
- 6.45 (s, 2H, -NH₂, exchangeable with D₂O) – Broad singlet.
- 4.55 (m, 1H, Cyclopentyl N-CH) – Methine proton.
- 1.60–2.10 (m, 8H, Cyclopentyl -CH₂-) – Multiplets.
-
IR (ATR):
-
2210–2220 cm⁻¹ (C≡N stretch, sharp).
-
3300–3400 cm⁻¹ (NH₂ stretch, doublet).
-
Reactivity & Derivatization Strategies
The utility of this scaffold lies in its ability to form fused heterocycles. The ortho-amino nitrile motif is a "masked" pyrimidine ring.
Pathway A: Synthesis of Pyrazolo[3,4-d]pyrimidines
This is the most common application, generating bioisosteres of adenosine.
-
Reagent: Formamide (reflux) or Formamidine Acetate.
-
Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by dehydration and cyclization onto the nitrile.
-
Product: 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Adenine analog).
Pathway B: Hydrolysis to Amides/Acids
-
Reagent: Conc. H₂SO₄ or NaOH/H₂O₂.
-
Product: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.[2]
-
Use: Intermediate for pyrazolo[3,4-d]pyrimidin-4-ones (Guanine analogs) via cyclization with urea or orthoesters.
Visualization of Downstream Chemistry
Caption: Divergent synthesis pathways converting the pyrazole core into bioactive fused bicyclic systems.
References
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El-Mekabaty, A. (2013). Synthesis and Reactions of 5-Aminopyrazole-4-carbonitriles. International Journal of Modern Organic Chemistry, 2(1), 53-73.
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Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12236314 (Analog Reference). PubChem.
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Quiroga, J., et al. (2008). Regioselective synthesis of 5-amino-1-aryl-4-cyanopyrazoles. Journal of Heterocyclic Chemistry, 45(1).
